molecular formula C14H12ClN3O4 B10897519 4-Hydroxy-3-nitro-5-methoxybenzaldehyde (4-chlorophenyl)hydrazone

4-Hydroxy-3-nitro-5-methoxybenzaldehyde (4-chlorophenyl)hydrazone

Cat. No.: B10897519
M. Wt: 321.71 g/mol
InChI Key: CSOMXXDTVVYSPW-LZYBPNLTSA-N
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Description

4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is a complex organic compound that combines the structural features of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 1-(4-chlorophenyl)hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE typically involves the nitration of vanillin using concentrated nitric acid in glacial acetic acid, yielding 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . The subsequent formation of the hydrazone derivative involves the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydrazone formation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazone moiety can form stable complexes with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both nitro and hydrazone groups allows for diverse applications in research and industry .

Properties

Molecular Formula

C14H12ClN3O4

Molecular Weight

321.71 g/mol

IUPAC Name

4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-2-methoxy-6-nitrophenol

InChI

InChI=1S/C14H12ClN3O4/c1-22-13-7-9(6-12(14(13)19)18(20)21)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+

InChI Key

CSOMXXDTVVYSPW-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=CC=C(C=C2)Cl

Origin of Product

United States

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